![molecular formula C9H3BrCl3N B598924 3-Bromo-4,5,7-trichloroquinoline CAS No. 1204811-37-9](/img/structure/B598924.png)
3-Bromo-4,5,7-trichloroquinoline
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Overview
Description
3-Bromo-4,5,7-trichloroquinoline is an organic compound with the molecular formula C9H3BrCl3N . It is a solid substance and has a molecular weight of 311.39 .
Molecular Structure Analysis
The SMILES string of this compound is ClC1=C(C(Cl)=C(Br)C=N2)C2=CC(Cl)=C1 . This notation provides a way to represent the structure of the molecule.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 366.3±37.0 °C and a predicted density of 1.844±0.06 g/cm3 . Its pKa is predicted to be -1.53±0.50 .Scientific Research Applications
Synthesis and Chemical Transformations
3-Bromo-4,5,7-trichloroquinoline serves as a critical intermediate in various chemical syntheses and transformations. It's notably used in the preparation of diverse quinoline inhibitors, highlighting its importance in the realm of organic synthesis (Lei et al., 2015). In another study, 3-Bromoquinolin-6-ols, derived from similar intermediates, were synthesized, demonstrating the compound's utility in creating derivatives with potential biological activities (Lamberth et al., 2014).
Antifungal and Antimalarial Properties
Research has also explored the antifungal and antimalarial properties of compounds related to this compound. Compounds like 3-Bromo-6-chloro- and 6-bromo-3-chloro-8-quinolinols, which share structural similarities, have been tested for antifungal activity against various fungi, showcasing their potential in fungitoxicity (Gershon et al., 1996). Furthermore, some derivatives have shown considerable antimalarial activity, indicating a broader spectrum of biomedical applications (Surrey & Hammer, 1946).
Industrial Applications
An efficient, industrially feasible process for preparing 4,5,7-trichloroquinoline has been developed, underlining its significance in industrial applications, particularly in agrochemical synthesis (Chandrasekhar et al., 2002). This showcases the compound's relevance not only in scientific research but also in practical, commercial applications.
Safety and Hazards
properties
IUPAC Name |
3-bromo-4,5,7-trichloroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl3N/c10-5-3-14-7-2-4(11)1-6(12)8(7)9(5)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQJCRJFTCKEFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(C(=CN=C21)Br)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671210 |
Source
|
Record name | 3-Bromo-4,5,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1204811-37-9 |
Source
|
Record name | 3-Bromo-4,5,7-trichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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